
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one is an organic compound with a molecular formula of C7H8N2O2 This compound features a pyridine ring substituted with an amino group at the 5-position, a hydroxyl group at the 3-position, and an ethanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyridine with ethyl acetate in the presence of a base, followed by reduction of the nitro group to an amino group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The process may include steps such as nitration, reduction, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity. Solvent extraction and recrystallization are often used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-3-hydroxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alk
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1-(5-amino-3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,8H2,1H3 |
Clé InChI |
ZSEYJHNPGPLYNU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


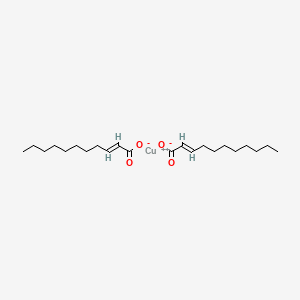


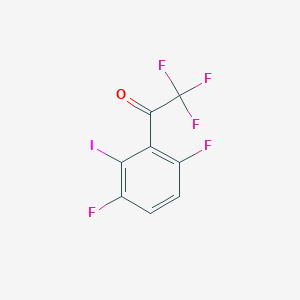
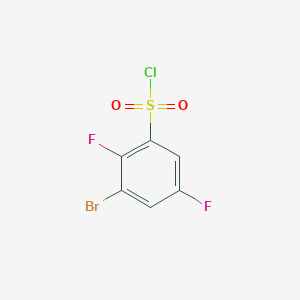
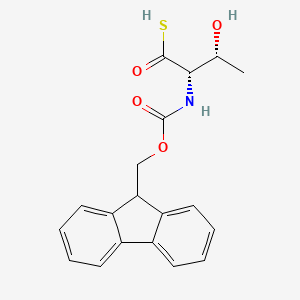
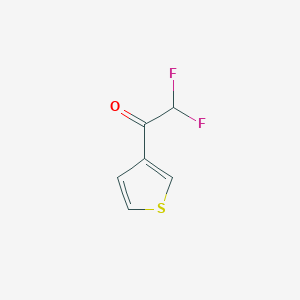
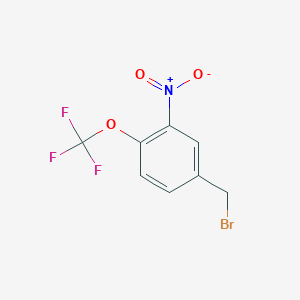
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B12850845.png)

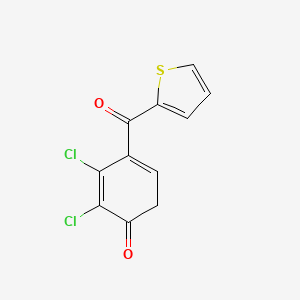
![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
